molecular formula C6H2Cl2F3NO2S B1473708 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 928324-59-8

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B1473708
CAS No.: 928324-59-8
M. Wt: 280.05 g/mol
InChI Key: UUVXRPZDCPBGQS-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the sequential reaction of pyridine-3-sulfonic acid and phosphorus pentachloride to form pyridine-3-sulfonyl chloride . Another method involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H2Cl2F3NO2S . The InChI code for this compound is 1S/C6H2Cl2F3NO2S/c7-5-4 (6 (9,10)11)1-3 (2-12-5)15 (8,13)14/h1-2H .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.05 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Synthesis and Polymer Applications

A study described the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a diamine containing pyridine and trifluoromethylphenyl groups. These polyamides, prepared via low-temperature polycondensation with various dibenzoyl chlorides, exhibited high thermal stability, excellent solubility in organic solvents, and strong, flexible film-forming properties with low dielectric constants, highlighting their potential in advanced material applications (Xiao-Ling Liu et al., 2013).

Catalysis and Chemical Synthesis

Research on ionic liquid sulfonic acid functionalized pyridinium chloride demonstrated its efficacy as a homogeneous, reusable catalyst for synthesizing 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones via a one-pot multi-component condensation. This showcases the chemical's role in facilitating efficient, solvent-free organic syntheses (A. R. Moosavi‐Zare et al., 2013).

Environmental Studies

A study on municipal sewage sludge in China identified novel polyfluorinated ether sulfonates, including a 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFAES) used as an alternative to perfluorooctanesulfonate (PFOS) in the electroplating industry. This research is crucial for understanding the environmental distribution and potential impacts of PFOS alternatives (Ting Ruan et al., 2015).

Antibacterial Applications

Research on 1,2,4-triazole derivatives synthesized using sodium 1-(4-amino-5-mercapto-4 H-[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate revealed their potential as antimicrobial agents and surface active agents, indicating the broad applicability of sulfonate-based compounds in medical and industrial fields (R. El-Sayed, 2006).

Pharmaceutical Chemistry

A study on the synthesis, structural characterization, and antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine highlights its potential applications in pharmaceutical research. The compound's interaction with DNA, alongside its structural and spectroscopic properties, was investigated, showcasing the relevance of chloro-trifluoromethyl pyridine derivatives in developing new therapeutic agents (M. Evecen et al., 2017).

Mechanism of Action

Target of Action

It is known that the compound is used for the preparation of n-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .

Mode of Action

It is known that the compound can introduce the sulfonyl chloride functional group into various target molecules , which may influence its interaction with its targets.

Biochemical Pathways

It is known that the compound is used in the synthesis of n-sulfonamido polycyclic pyrazolyl compounds , which suggests it may play a role in the biochemical pathways related to these compounds.

Result of Action

It is known that the compound is used in the synthesis of n-sulfonamido polycyclic pyrazolyl compounds , which suggests it may have a role in the molecular and cellular effects related to these compounds.

Action Environment

It is known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that temperature and atmospheric conditions may influence its stability.

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Trifluoromethylpyridine and its derivatives, including 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride, have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Biochemical Analysis

Biochemical Properties

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function . The compound’s interactions with enzymes often result in enzyme inhibition, which can alter metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, this compound can disrupt normal cellular functions, leading to changes in cell behavior and physiology . For example, it may inhibit key enzymes involved in metabolic pathways, resulting in altered energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and cold-chain transportation conditions . Prolonged exposure to environmental factors may lead to degradation, which can alter its biochemical activity and effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s ability to modify enzymes can lead to changes in metabolic flux and metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific targets to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it needs to interact with specific biomolecules to exert its biochemical effects.

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(6(9,10)11)1-3(2-12-5)15(8,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVXRPZDCPBGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743523
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928324-59-8
Record name 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under ice-cooling, thionyl chloride (4 mL) was added dropwise over 20 min to water (27 mL). The mixture was stirred at room temperature for 12 hr to give a sulfur dioxide-containing solution. Separately, 6-chloro-5-(trifluoromethyl)pyridine-3-amine (1.14 g) was added to concentrated hydrochloric acid (9 mL) with stirring under ice-cooling, and concentrated hydrochloric acid (9 mL) was further added. A solution of sodium nitrite (0.44 g) in water (6 mL) was added dropwise over 10 min. The reaction mixture was gradually added at 5° C. to the above-mentioned sulfur dioxide-containing solution added with cuprous chloride (15 mg). Under ice-cooling, the mixture was further stirred for 30 min, and the precipitate was collected by filtration and washed with water. The obtained precipitate was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=19:1→9:1) to give the title compound as an orange solid (yield 437 mg, 27%).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
15 mg
Type
reactant
Reaction Step Five
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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